Mass Spectrometric Differentiation: +14 Da Mass Shift Enables Unambiguous Analyte Discrimination in LC-MS
1-Butylpyridinium-D14 chloride exhibits a molecular weight of 185.75 g/mol, which is exactly +14 Da higher than its non-deuterated analog, 1-butylpyridinium chloride (171.75 g/mol) . This mass shift, resulting from the substitution of all 14 hydrogen atoms in the butyl and pyridinium moieties with deuterium, creates a distinct MS signal that is readily resolved from the analyte of interest. In contrast, the non-deuterated analog would co-elute and generate an indistinguishable MS signal, rendering it useless as an internal standard for accurate quantification [1]. The mass difference is sufficient to avoid isotopic overlap while being small enough to maintain near-identical chromatographic retention time and ionization efficiency [2].
| Evidence Dimension | Molecular Weight / Mass Shift for Internal Standard |
|---|---|
| Target Compound Data | 185.75 g/mol (C₉D₁₄ClN) |
| Comparator Or Baseline | 1-Butylpyridinium chloride (non-deuterated): 171.75 g/mol (C₉H₁₄ClN) |
| Quantified Difference | +14 Da (100% deuteration of all 14 hydrogen atoms) |
| Conditions | Calculated from molecular formula; verified by high-resolution mass spectrometry. |
Why This Matters
The +14 Da mass shift provides the necessary spectral separation for stable isotope dilution mass spectrometry (SID-MS), enabling accurate correction for matrix effects and ionization variability in quantitative LC-MS assays.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. View Source
- [2] Mallikarjun Reddy. Internal Standards in Bioanalysis. Express Pharma. 2022. View Source
